1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol

Chemical Procurement Purity Assurance Synthetic Intermediate

1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol (CAS 924713-08-6) is a heterocyclic secondary alcohol featuring a benzoxazole core directly substituted at the 2-position with a 2,2,2-trifluoro-1-hydroxyethyl group. The molecule combines the aromatic benzoxazole system with the strong electron-withdrawing and lipophilic character of the trifluoroethanol moiety (molecular formula C₉H₆F₃NO₂, MW 217.14 g/mol), making it a distinct member of the 2-(α-hydroxy)alkylbenzoxazole class.

Molecular Formula C9H6F3NO2
Molecular Weight 217.147
CAS No. 924713-08-6
Cat. No. B2857338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol
CAS924713-08-6
Molecular FormulaC9H6F3NO2
Molecular Weight217.147
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C(C(F)(F)F)O
InChIInChI=1S/C9H6F3NO2/c10-9(11,12)7(14)8-13-5-3-1-2-4-6(5)15-8/h1-4,7,14H
InChIKeyOHOLEPTWLPQYIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol (CAS 924713-08-6): Procurement-Ready Benzoxazole-Trifluoroethanol Hybrid Scaffold


1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol (CAS 924713-08-6) is a heterocyclic secondary alcohol featuring a benzoxazole core directly substituted at the 2-position with a 2,2,2-trifluoro-1-hydroxyethyl group . The molecule combines the aromatic benzoxazole system with the strong electron-withdrawing and lipophilic character of the trifluoroethanol moiety (molecular formula C₉H₆F₃NO₂, MW 217.14 g/mol), making it a distinct member of the 2-(α-hydroxy)alkylbenzoxazole class . Its structural configuration renders it a chiral secondary alcohol, positioning it as a potential chiral derivatizing agent (CDA) and a versatile building block for medicinal chemistry and asymmetric synthesis applications .

Why 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol Cannot Be Replaced by Non-Fluorinated or Heterocycle-Swapped Analogs


Generic substitution of this compound with closely related benzoxazole alcohols (e.g., 1-(1,3-benzoxazol-2-yl)ethan-1-ol, CAS 40833-71-0) or benzothiazole/benzimidazole analogs fails because the trifluoroethanol group imparts uniquely altered electronic and physicochemical properties that directly impact reactivity, chiral recognition, and biological target interactions [1]. The -CF₃ group dramatically increases lipophilicity (estimated LogP ~1.5–2.0 vs. ~0.5–0.8 for the methyl analog) and lowers the pKa of the hydroxyl proton by approximately 2–3 units, enhancing hydrogen-bond donor strength for chiral discrimination [2]. These quantifiable physicochemical shifts, previously documented for aryl-trifluoroethanol CDA systems, mean that non-fluorinated or non-benzoxazole alternatives cannot replicate the compound's performance in diastereomeric resolution or in building-block reactivity without experimental re-validation [3].

Quantitative Differentiation Evidence for 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol


Minimum Purity Specification: 95% vs. Common 90–93% for Non-Fluorinated Benzoxazole Alcohols from General Suppliers

The target compound is supplied with a verified minimum purity specification of 95% (HPLC/GC) by major vendors such as AKSci and Leyan, whereas the non-fluorinated analog 1-(1,3-benzoxazol-2-yl)ethan-1-ol is frequently listed at 90–93% purity from general suppliers . This 2–5 percentage-point purity advantage reduces the likelihood of side-product formation in subsequent derivatization reactions, directly lowering purification burden for chiral analysis or medicinal chemistry campaigns .

Chemical Procurement Purity Assurance Synthetic Intermediate

Calculated Lipophilicity Differential: LogP ~1.5–2.0 vs. ~0.5–0.8 for the Methyl Analog

In silico estimation (ALOGPS 2.1) predicts a LogP of 1.5–2.0 for the target trifluoroethanol compound, compared to 0.5–0.8 for 1-(1,3-benzoxazol-2-yl)ethan-1-ol [1]. This approximately 1 log unit increase in lipophilicity enhances retention in reversed-phase HPLC separations (predicted Δ retention time ~3–5 min under typical C18 gradient conditions) and strengthens hydrophobic interactions within enzyme binding pockets, a critical factor when the compound is used as a building block for CNS-targeted kinase inhibitors [2].

Lipophilicity Physicochemical Profile Chiral Recognition

Hydroxyl pKa Shift and Hydrogen-Bond Donor Strength vs. Non-Fluorinated Alcohol

The electron-withdrawing effect of the -CF₃ group lowers the hydroxyl pKa of the target compound to an estimated 11.5–12.5, compared to 13.5–14.0 for 1-(1,3-benzoxazol-2-yl)ethan-1-ol [1]. This enhanced acidity strengthens the intramolecular and intermolecular hydrogen-bond network that governs diastereomeric ester formation with chiral carboxylic acids, a principle validated by the established performance of 2,2,2-trifluoro-1-(9-anthryl)ethanol (pKa ~12.0) as a superior CDA over its non-fluorinated counterpart [2]. The ~1.5–2.0 pKa unit decrease translates into measurably larger chemical shift differences (Δδ) in ¹H and ¹⁹F NMR of the resulting diastereomeric esters, improving enantiomeric excess determination accuracy [3].

Chiral Derivatization Hydrogen Bonding Diastereomer Resolution

Scope Expansion Beyond Ketone Precursor: Direct Access to Chiral Alcohol vs. Ketone Reduction

Unlike the ketone 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one (CAS 222313-83-9), the target alcohol is a racemic mixture that can be directly subjected to enzymatic kinetic resolution (e.g., using Novozym 435 or Chirazyme L-2) to access enantiopure alcohols, as demonstrated for 1-(1,3-benzoxazol-2-yl)ethanol where satisfactory enantiomeric excesses were achieved under mild conditions (30°C, organic solvent) [1]. Procuring the pre-formed alcohol eliminates the additional reduction step (typically requiring NaBH₄ or catalytic hydrogenation), saving one synthetic transformation and avoiding ketone-derived side reactions [2]. This is particularly advantageous when the alcohol serves as a direct precursor to ester-based CDA reagents or chiral phosphine ligands [3].

Synthetic Utility Building Block Asymmetric Synthesis

1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol: Key Application Scenarios Backed by Quantitative Evidence


Chiral Derivatizing Agent (CDA) for Carboxylic Acid Enantiomers with Enhanced ¹⁹F NMR Detection

The compound's trifluoroethanol moiety enables ¹⁹F NMR-based determination of enantiomeric purity without interference from proton signals, as demonstrated for structurally related benzoxazole CDAs [1]. The predicted lower hydroxyl pKa (Δ ≈ -1.5 to -2.0 vs. non-fluorinated analog) promotes more complete esterification with chiral carboxylic acids under mild DCC/DMAP conditions, yielding diastereomeric esters with larger ¹⁹F chemical shift differences (expected Δδ > 0.1 ppm), thereby improving integration accuracy and lowering the limit of detection for the minor enantiomer below 2% [2]. This makes the compound a viable procurement option for analytical laboratories requiring quantitative chiral purity assays.

Scaffold for CNS-Penetrant Kinase Inhibitor Lead Optimization

The calculated LogP shift of approximately +1.0 relative to the non-fluorinated methyl analog positions this compound as a strategic building block for optimizing blood-brain barrier penetration in benzoxazole-based kinase inhibitors [1]. Patent literature confirms that 2-substituted benzoxazole derivatives with trifluoromethyl groups display enhanced cellular potency in CNS disease models, and the alcohol handle allows direct esterification or etherification to rapidly generate focused libraries for SAR studies targeting TrkA, PI3K, or mTor kinases [2]. Procurement of the alcohol in 95% purity ensures minimal byproduct interference in primary screening.

Enzymatic Route to Enantiopure Benzoxazole Alcohols for Asymmetric Catalysis

Procuring the racemic alcohol directly bypasses the ketone reduction step (saving one synthetic transformation) and enables immediate enzymatic kinetic resolution using commercially available lipases such as Novozym 435, which has been shown to deliver high enantiomeric excesses for 1-(1,3-benzoxazol-2-yl)ethanol under mild conditions (30°C, organic solvent) [1]. The resulting enantiopure alcohol can serve as a precursor to chiral benzoxazole-oxazoline ligands for Cu(II)-catalyzed asymmetric reactions, an application space where the electron-withdrawing CF₃ group modulates ligand Lewis acidity and enhances enantioselectivity [2].

Fluorinated Building Block for Agrochemical and Materials Research

The benzoxazole-trifluoroethanol hybrid structure offers a differentiated LogP window (1.5–2.0) that aligns with agrochemical lead space, as evidenced by patent disclosures of trifluoromethoxy- and trifluoromethyl-substituted benzoxazoles as agricultural insecticides [1]. The secondary alcohol reactivity permits covalent attachment to polymer backbones or silica supports, where the CF₃ group enhances thermal and chemical stability compared to non-fluorinated analogs, making it a procurement choice for materials chemistry groups developing fluorinated coatings or separation media [2].

Quote Request

Request a Quote for 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.